molecular formula C17H18N4S B12249024 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B12249024
M. Wt: 310.4 g/mol
InChI Key: TWUJYMXKVMJMML-UHFFFAOYSA-N
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Description

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a heterocyclic compound that combines the structural features of thiazole, pyridine, and piperazine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the annulation of thiazole to a pyridine ring, starting from pyridine derivatives and followed by thiazole heterocycle formation . The reaction conditions often include the use of hydrazonoyl halides as precursors, with ethanol and triethylamine as solvents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, leading to its observed pharmacological effects. For example, it has been reported to act as a histamine H3 receptor antagonist .

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C17H18N4S/c1-2-4-14(5-3-1)13-20-8-10-21(11-9-20)17-19-15-12-18-7-6-16(15)22-17/h1-7,12H,8-11,13H2

InChI Key

TWUJYMXKVMJMML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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